molecular formula C17H16FNO2 B5437096 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No.: B5437096
M. Wt: 285.31 g/mol
InChI Key: DSHVDHNTNSELCE-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of chalcone, which are aromatic ketones that form the central core for a variety of important biological compounds. They play a significant role in many biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, chalcones are generally synthesized via Claisen-Schmidt condensation . This involves the condensation of an aromatic aldehyde with an aromatic ketone, in the presence of a base, to form a chalcone .


Molecular Structure Analysis

The molecular structure of chalcones typically consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions, primarily due to the reactivity of the α,β-unsaturated carbonyl system. They can participate in nucleophilic addition reactions, as well as various cyclization reactions to form heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones depend on the substitution pattern of the phenyl rings. For example, electron-donating groups can increase the reactivity of the α,β-unsaturated carbonyl system .

Mechanism of Action

The mechanism of action of chalcones in biological systems is diverse and depends on the specific compound. Some chalcones have been shown to inhibit key enzymes, modulate protein function, or interact with DNA .

Safety and Hazards

The safety and hazards associated with chalcones depend on the specific compound and its reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing these compounds .

Future Directions

Chalcones are a focus of research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring their biological activity, and developing chalcone-based drugs .

Properties

IUPAC Name

(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHVDHNTNSELCE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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